Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate
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Overview
Description
Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a benzothiadiazole moiety, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate typically involves the following steps:
Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized via the diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite.
Amidation Reaction: The carboxylic acid group on the benzothiadiazole core is then converted to an amide using ethylamine under appropriate reaction conditions.
Esterification: The final step involves the esterification of the carboxamido group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents like halogens and nucleophiles such as amines and thiols are used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiadiazole derivatives .
Scientific Research Applications
Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate involves its interaction with molecular targets such as enzymes and receptors. The benzothiadiazole moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzothiadiazole: A simpler compound with similar biological activities.
2,1,3-Benzothiadiazole: Another isomer with distinct chemical properties.
Thiazoles: Compounds with a similar sulfur-nitrogen ring structure but different biological activities.
Uniqueness
Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate is unique due to its specific structure, which combines the benzothiadiazole moiety with an ethyl ester and carboxamido group. This unique combination enhances its biological activity and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 3-(1,2,3-benzothiadiazole-6-carbonylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-2-22-16(21)11-4-3-5-12(8-11)17-15(20)10-6-7-13-14(9-10)23-19-18-13/h3-9H,2H2,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHPYMQFBKBRII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)N=NS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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